2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine
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Overview
Description
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine is a heterocyclic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring, with two amine groups and an ethyl group attached. The molecular formula of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine is C12H12N2O2, and it has a molecular weight of 216.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-ethylfuro2,3-fOne common method involves the copper-mediated and palladium-catalyzed coupling reactions of iodide derivatives with stannane derivatives . Another approach is the free radical cyclization cascade, which is an excellent method for constructing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
2-N-ethylfuro2,3-fbenzofuran-2,6-diamine can be compared with other benzofuran derivatives such as:
Benzo[1,2-b4,5-b]difuran-2,6-diamine: Similar structure but lacks the ethyl group.
2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide: Different substitution pattern and biological activity.
The uniqueness of 2-N-ethylfuro2,3-fbenzofuran-2,6-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-12-6-8-4-9-7(3-10(8)16-12)5-11(13)15-9/h3-6,14H,2,13H2,1H3 |
InChI Key |
ZTHGEJMLSFUVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(O1)C=C3C=C(OC3=C2)N |
Origin of Product |
United States |
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